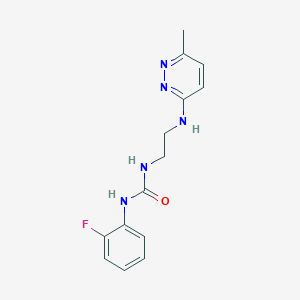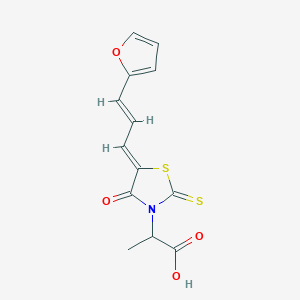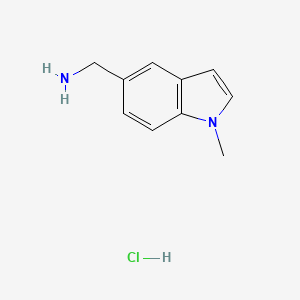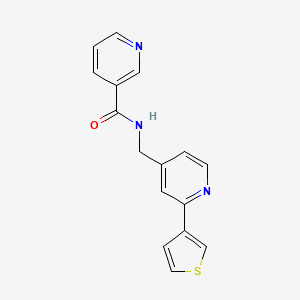
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide, also known as TPN-22, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. TPN-22 has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is not fully understood, but it is thought to involve the inhibition of signaling pathways involved in inflammation and immune response. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide also inhibits the activation of STAT3, a transcription factor involved in the immune response.
Biochemical and Physiological Effects:
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been shown to inhibit the proliferation of cancer cells. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is its specificity for certain signaling pathways, making it a useful tool for studying the mechanisms involved in inflammation and immune response. However, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's mechanism of action is not fully understood, and its effects may vary depending on the cell type and context. Additionally, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's effectiveness may be limited by its pharmacokinetic properties, such as its stability and bioavailability.
Orientations Futures
There are several potential future directions for research on N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide. One area of research could focus on optimizing N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's pharmacokinetic properties to improve its effectiveness as a therapeutic agent. Another area of research could focus on investigating N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's potential for the treatment of neurodegenerative diseases. Additionally, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's anti-cancer properties could be further explored, with researchers investigating its potential as a cancer therapy. Overall, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is a promising compound with potential applications in a variety of therapeutic areas.
Méthodes De Synthèse
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide involves several steps, starting with the preparation of 2-(thiophen-3-yl)pyridine-4-carbaldehyde. This intermediate is then reacted with nicotinamide and a reducing agent to form the final product, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide. The synthesis process has been optimized to improve yield and purity, making N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide readily available for research purposes.
Applications De Recherche Scientifique
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's anti-inflammatory properties. Studies have shown that N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many diseases. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has also been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-2-1-5-17-10-13)19-9-12-3-6-18-15(8-12)14-4-7-21-11-14/h1-8,10-11H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITSQEUDNNMOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

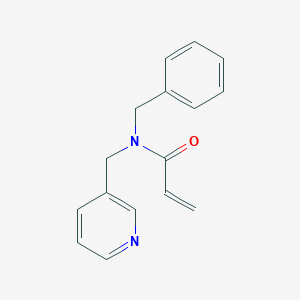
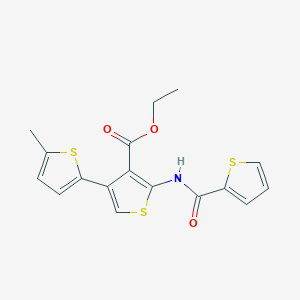
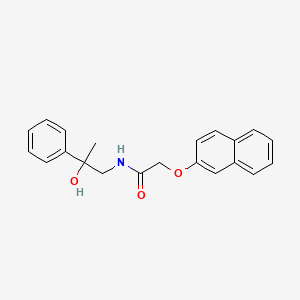
![2-(tert-Butyl) 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate](/img/structure/B3000057.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B3000058.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B3000059.png)
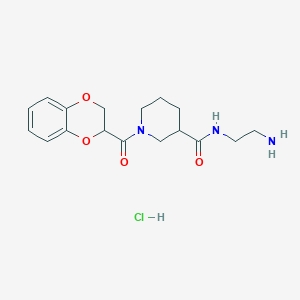
![3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B3000061.png)

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B3000064.png)
![2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B3000065.png)
